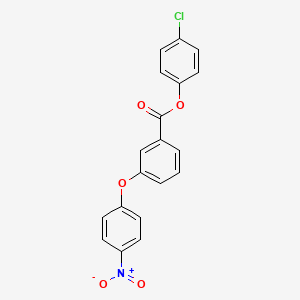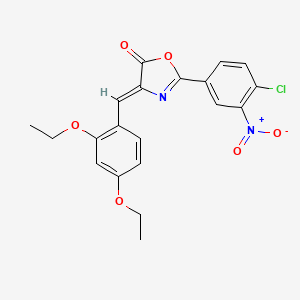![molecular formula C16H27NO B6080857 [1-(2-adamantyl)-3-piperidinyl]methanol](/img/structure/B6080857.png)
[1-(2-adamantyl)-3-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-adamantyl)-3-piperidinyl]methanol, also known as A-366, is a synthetic compound that belongs to the class of non-opioid analgesics. It has been found to be effective in reducing pain and inflammation, making it a promising candidate for the development of new pain medications.
作用機序
The exact mechanism of action of [1-(2-adamantyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to act on the TRPA1 ion channel, which is involved in the perception of pain and inflammation. By blocking this channel, this compound is able to reduce pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of NF-kappaB, a transcription factor involved in inflammation. It has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in pain and inflammation.
実験室実験の利点と制限
[1-(2-adamantyl)-3-piperidinyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been found to be effective in reducing pain and inflammation in animal models, making it a useful tool for studying these conditions. However, there are also limitations to its use in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, its effectiveness in humans has not yet been established, which limits its potential for clinical use.
将来の方向性
There are several future directions for research on [1-(2-adamantyl)-3-piperidinyl]methanol. One area of research is to further investigate its mechanism of action, which could lead to the development of more effective pain medications. Another area of research is to study its effectiveness in humans, which could lead to the development of new treatments for pain and inflammation. Additionally, researchers could explore the potential use of this compound in combination with other drugs, which could enhance its effectiveness and reduce the risk of side effects.
合成法
The synthesis of [1-(2-adamantyl)-3-piperidinyl]methanol involves several steps, including the reaction of adamantyl bromide with piperidine, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained after purification using column chromatography. This method has been successfully used to produce this compound in laboratory settings.
科学的研究の応用
[1-(2-adamantyl)-3-piperidinyl]methanol has been the subject of extensive scientific research due to its potential as a non-opioid analgesic. Studies have shown that it is effective in reducing pain and inflammation in animal models of acute and chronic pain. It has also been found to be effective in reducing neuropathic pain, making it a promising candidate for the development of new treatments for conditions such as diabetic neuropathy and post-herpetic neuralgia.
特性
IUPAC Name |
[1-(2-adamantyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c18-10-11-2-1-3-17(9-11)16-14-5-12-4-13(7-14)8-15(16)6-12/h11-16,18H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKHVVZYFANPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C3CC4CC(C3)CC2C4)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6080789.png)

![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)
![1-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6080816.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6080823.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6080830.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(3-methoxyphenyl)urea](/img/structure/B6080844.png)

![5-amino-3-[(3-phenoxybenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6080877.png)
![2-[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-2-piperidinyl]pyridine](/img/structure/B6080883.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)